The compound is classified under the Chemical Abstracts Service with the registry number 950277-77-7. It is recognized for its structural features that contribute to its biological activity, particularly in neuropharmacology. The presence of a chloro group and an ethylphenyl substituent enhances its interaction with biological targets.
The synthesis of 7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves multi-step organic reactions. Common methods include:
These methods require careful control of reaction conditions to optimize yield and purity.
The molecular structure of 7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one features:
The structural formula can be depicted as follows:
The compound's stereochemistry plays a significant role in its biological activity, influencing how it interacts with various receptors.
7-Chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can participate in several chemical reactions:
These reactions are vital for modifying the compound for further pharmacological studies.
The mechanism of action for 7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is not fully elucidated but is believed to involve interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptors in the central nervous system. This could potentially lead to effects on mood regulation and anxiety relief.
The physical properties of 7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one include:
Chemical properties include:
These properties are critical for its application in laboratory settings and pharmaceutical formulations.
7-Chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has potential applications in:
Ongoing research aims to further explore its efficacy and safety profile in clinical settings.
Benzoxazepine derivatives represent a structurally distinct class of heterocyclic compounds that have gained significant traction in medicinal chemistry over the past two decades. These fused tricyclic systems emerged as strategic pharmacophores designed to overcome metabolic instability and selectivity limitations associated with simpler benzodiazepine scaffolds. The historical development of benzoxazepines parallels advances in synthetic methodologies for oxygen-incorporated heterocycles, particularly improved cyclization techniques enabling efficient construction of the seven-membered ring with precise control over stereochemistry [2].
The exploration of 7-chloro substituted benzoxazepines specifically accelerated in the early 2020s, evidenced by numerous CAS registry entries (e.g., 37669-57-1, 160129-45-3) documented between 2020-2024 [1] [3]. This chloro-substitution pattern was strategically borrowed from clinically established benzodiazepines, where it enhances receptor binding affinity and modulates pharmacokinetic profiles. Commercial availability of key intermediates like 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (CAS# 160129-45-3) with >98% purity further facilitated targeted derivatization at the N4 position [3] [8]. The incorporation of alkylaryl groups at this position—particularly the 3-ethylphenyl moiety in our target compound—reflects systematic structure-activity relationship (SAR) studies aimed at optimizing lipophilicity and steric bulk for enhanced central nervous system (CNS) penetration and target engagement [5].
The target compound exhibits three strategically integrated molecular motifs that confer distinctive physicochemical and pharmacological properties:
Table 1: Core Structure Comparison with Related Heterocycles
Structural Feature | Benzodiazepine (e.g., Arfendazam [1]) | Benzothiazepine (e.g., CAS# 75450-34-9 [5]) | Target Benzoxazepine |
---|---|---|---|
Heteroatoms (X,Y) | N, N | S, N | O, N |
Ring Fusion | Benzo + Diazepine | Benzo + Thiazepine | Benzo + Oxazepine |
7-Membered Ring Saturation | 2,3,4,5-Tetrahydro | 1,3,4,5-Tetrahydro | 2,3,4,5-Tetrahydro |
Representative C7 Substituent | Chlorine | Chlorine | Chlorine |
Table 2: Key Molecular Properties of 7-Chloro-4-(3-Ethylphenyl)-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-3-One
Property | Value/Range | Determination Method | Significance |
---|---|---|---|
Molecular Formula | C₁₇H₁₆ClNO₂ | High-resolution MS | Confirms elemental composition |
Molecular Weight | 301.77 g/mol | Calculated | Impacts bioavailability |
Hydrogen Bond Acceptors | 3 | Computational prediction | Dictates solvation & membrane permeation |
Hydrogen Bond Donors | 0 | Computational prediction | Affects solubility & protein binding |
Topological Polar Surface Area (TPSA) | 32.5 Ų | Computational prediction | Predicts blood-brain barrier penetration |
XLogP3 | ~3.2 | Fragment-based calculation | Indicates lipophilicity optimal for CNS activity |
Rotatable Bonds | 3 | Molecular modeling | Influences conformational flexibility |
The carbonyl oxygen at position 3 creates a key hydrogen-bond accepting site that stabilizes bioactive conformations through interactions with serine or tyrosine residues in enzymatic binding pockets. Molecular modeling suggests the saturated ethylene bridge between N4 and C3 adopts a pseudo-chair conformation, positioning the 3-ethylphenyl group perpendicular to the fused ring system—an orientation that minimizes steric clash while maximizing hydrophobic contact surfaces [2] [5]. This specific geometric arrangement differentiates it from the more planar benzodiazepine analogs like Arfendazam (ethyl 7-chloro-2,3,4,5-tetrahydro-4-oxo-5-phenyl-1H-1,5-benzodiazepine-1-carboxylate, CAS# 37669-57-1) which lacks the oxygen bridge [1].
Table 3: Key Substituent Effects on Benzoxazepine Core
Position | Substituent | Electronic Effect | Steric Contribution | Biological Impact |
---|---|---|---|---|
C7 | Chlorine | σₚ = +0.23 (strongly electron-withdrawing) | Moderate bulk (VdW vol: 19.5 ų) | Enhanced receptor affinity & metabolic stability |
N4 | 3-Ethylphenyl | Moderate π-electron donation | Significant (VdW vol: 82.7 ų) | Target selectivity modulation |
C3 | Ketone | Strong hydrogen-bond acceptor | Minimal | Protein binding via H-bonding |
The structural uniqueness of this compound lies in the synergistic integration of these motifs: the electron-deficient chloro-aromatic system provides a rigid planar anchor, while the flexible 3-ethylphenyl group extends into hydrophobic domains inaccessible to smaller analogs. This balance between rigidity and flexibility, coupled with optimal partition coefficients (predicted logD₇.₄ ≈ 2.1), positions it as a promising scaffold for central nervous system targets where precise spatial occupation of hydrophobic pockets determines pharmacological activity [3] [5] [8].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9